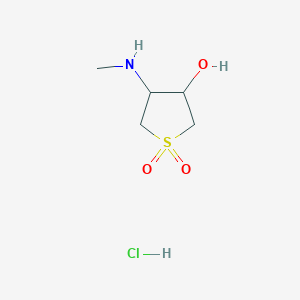
3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tetrahydrothiophene ring with hydroxy and methylamino functional groups, as well as an oxide and hydrochloride moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps, starting with the formation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors such as 3-hydroxy-4-(methylamino)butanethiol. The subsequent oxidation of the thiol group to form the sulfone (1,1-dioxide) and the addition of hydrochloric acid to yield the hydrochloride salt are common steps in the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The thiol group in the precursor can be oxidized to form the sulfone group.
Substitution: The hydroxy and methylamino groups can undergo substitution reactions with various reagents.
Acid-Base Reactions: The addition of hydrochloric acid to form the hydrochloride salt.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or sodium hypochlorite for the oxidation step.
Hydrochloric acid for the formation of the hydrochloride salt.
Catalysts like transition metal complexes may be used to facilitate certain reactions.
Major Products Formed:
The primary product is this compound.
By-products may include unreacted starting materials and side products from incomplete reactions.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and enzyme functions.
Industry: The compound's unique properties may be exploited in the manufacturing of specialty chemicals, materials, and coatings.
作用機序
The mechanism by which 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
類似化合物との比較
3-Hydroxy-4-(methylamino)benzaldehyde
3-Hydroxy-4-(methylamino)butanethiol
Other sulfone derivatives
Uniqueness: 3-Hydroxy-4-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its sulfone group and hydrochloride salt form make it distinct from other similar compounds.
特性
IUPAC Name |
4-(methylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-6-4-2-10(8,9)3-5(4)7;/h4-7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVXHDPZGACQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)CC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














